N-ethyl-5,6,7,8-tetrahydroquinolin-8-amine
Description
Properties
IUPAC Name |
N-ethyl-5,6,7,8-tetrahydroquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-12-10-7-3-5-9-6-4-8-13-11(9)10/h4,6,8,10,12H,2-3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBKRVWPGIIUGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCCC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of Oxime Intermediates
A key approach involves preparing 8-amino-5,6,7,8-tetrahydroquinoline derivatives via reduction of corresponding oximes:
- Starting from 3-methyl-8-oximino-5,6,7,8-tetrahydroquinoline dissolved in ethanol and sodium hydroxide solution.
- Reduction using nickel-aluminum alloy at room temperature for 2 hours.
- Filtration and solvent removal followed by extraction with chloroform.
- Purification steps yield the 8-amino derivative, which can be further alkylated.
This method provides a clean conversion from oxime to amine, critical for obtaining the free amino group at position 8.
Reductive Amination for N-ethyl Substitution
Reductive amination is a widely used method to introduce the N-ethyl group:
- React 5,6,7,8-tetrahydroquinolin-8-amine with acetaldehyde (ethyl aldehyde) in the presence of a reducing agent such as sodium triacetoxyborohydride.
- The reaction is typically conducted in an organic solvent like dichloroethane at room temperature.
- The imine intermediate formed by condensation of the amine and aldehyde is reduced in situ to yield N-ethyl-5,6,7,8-tetrahydroquinolin-8-amine.
- Workup involves aqueous quenching, extraction, and purification by crystallization or chromatography.
This approach allows selective N-alkylation without over-alkylation or side reactions.
Protection-Deprotection Strategies
To improve selectivity and purity, amino groups may be protected during multi-step syntheses:
- Use of phthalimido or di-tert-butoxycarbonyl (di-BOC) protecting groups on the amine.
- Condensation with alkyl aldehydes bearing these protecting groups to form imines.
- Reduction of imines to secondary amines.
- Subsequent alkylation or coupling reactions.
- Final removal of protecting groups under acidic or basic conditions to yield the free N-ethylated amine.
This method is particularly useful in complex syntheses involving multiple functional groups.
- The reductive amination method offers a scalable and efficient route to this compound with yields reported around 70-75% on preparative scale.
- Controlling pH during quenching and basification is critical to avoid side reactions and maximize product purity.
- Use of sodium triacetoxyborohydride is preferred for mildness and selectivity over other hydride sources.
- Protection strategies are vital when the target compound is an intermediate in complex pharmaceutical syntheses, ensuring functional group compatibility.
- Reduction of oximes with nickel-aluminum alloy is a classical method that remains relevant for preparing the amino precursor before alkylation.
The preparation of this compound is effectively achieved through reductive amination of 5,6,7,8-tetrahydroquinolin-8-amine with acetaldehyde under mild conditions, offering good yield and selectivity. Alternative methods include reduction of oxime intermediates and protection-deprotection strategies for complex syntheses. Optimization of reaction conditions such as pH, temperature, and reagent stoichiometry is essential for high purity and yield. These methods are well-documented in patent literature and recent synthetic reports, reflecting their robustness and applicability in pharmaceutical chemistry.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-5,6,7,8-tetrahydroquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated amines.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully saturated amines.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
N-ethyl-5,6,7,8-tetrahydroquinolin-8-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-5,6,7,8-tetrahydroquinolin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Anticancer Activity
- 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine (Me-CAMPY): Chiral derivatives of this compound exhibit significant cytotoxicity against cancer cell lines (e.g., HeLa, CEM, HT-29), with IC₅₀ values ranging from 5.4–17.2 µM. Stereochemistry plays a critical role: the (R)-enantiomer of imidazole-derived compound 28 showed superior activity compared to the (S)-enantiomer . Schiff bases derived from this scaffold induce mitochondrial dysfunction via ROS elevation, highlighting the importance of the amine group’s reactivity .
- N-(2,2,2-Trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine: The trifluoroethyl group enhances electronegativity and metabolic stability.
- Its activity is hypothesized to align with methyl and trifluoroethyl analogues, albeit with altered pharmacokinetics .
Table 1: Antiproliferative Activity of Selected Analogues
| Compound | Substituent | IC₅₀ (µM) | Key Cell Lines | Stereochemical Impact |
|---|---|---|---|---|
| (R)-2-Methyl derivative (28) | 2-CH₃, 8-NHCH₃ | 5.4 | A2780, HT-29 | (R) > (S) enantiomer |
| (S)-2-Methyl derivative (28) | 2-CH₃, 8-NHCH₃ | 17.2 | A2780, HT-29 | Reduced activity |
| N-Trifluoroethyl derivative | 8-NHCH₂CF₃ | N/A | N/A | Hypothesized enhanced stability |
| N-Ethyl derivative | 8-NHCH₂CH₃ | N/A | N/A | Predicted intermediate activity |
Table 2: Catalytic Performance of Tetrahydroquinolin-8-amine Derivatives
| Ligand | Metal Center | Substrate | Enantioselectivity (% ee) | Key Application |
|---|---|---|---|---|
| Me-CAMPY | Ru, Ir | 1-Aryl-3,4-dihydroisoquinolines | >90 | Alkaloid synthesis |
| 8-Amino-THQ (parent) | Ru | Ketones | 70–85 | Chiral alcohol production |
| N-Ethyl derivative | Not studied | N/A | N/A | Hypothesized niche uses |
Biological Activity
N-ethyl-5,6,7,8-tetrahydroquinolin-8-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including its anticancer effects, mechanisms of action, and structure-activity relationships (SARs).
Overview of Biological Activity
This compound has been studied for its potential as an anticancer agent. Research indicates that derivatives of tetrahydroquinoline compounds can exhibit antiproliferative effects against various cancer cell lines. The biological activity of these compounds is often linked to their ability to induce oxidative stress and disrupt cellular homeostasis.
- Oxidative Stress Induction : Tetrahydroquinoline derivatives have been shown to increase reactive oxygen species (ROS) levels in cancer cells. For example, studies have demonstrated that certain derivatives can significantly elevate ROS levels, leading to mitochondrial membrane depolarization and subsequent apoptosis in cancer cells .
- Inhibition of Cell Proliferation : Compounds such as this compound have exhibited IC50 values in the micromolar range against various cancer cell lines. This indicates a strong potential for these compounds to inhibit cell growth and proliferation .
- Targeting Specific Pathways : The action of these compounds often involves modulation of critical signaling pathways such as the PI3K/AKT/mTOR pathway. Disruption of these pathways can lead to autophagy and apoptosis in cancer cells .
Table 1: Summary of Biological Activity Data
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT116 (colorectal) | 10.6 | Induces oxidative stress |
| (R)-5a | A2780 (ovarian carcinoma) | 5.4 | Mitochondrial depolarization |
| QCBT7 | HT29 (colorectal) | 0.6 | Proteasome inhibition |
This table summarizes key findings from various studies highlighting the effectiveness of tetrahydroquinoline derivatives against different cancer cell lines.
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural features. Variations in the substituents on the tetrahydroquinoline core significantly affect potency and selectivity towards different cellular targets:
- N-substituents : The nature and position of N-substituents have been shown to modulate the binding affinity and biological activity against specific targets.
- Chirality : The enantiomers of tetrahydroquinoline derivatives exhibit different biological profiles, with one enantiomer often showing significantly higher activity than its counterpart .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-ethyl-5,6,7,8-tetrahydroquinolin-8-amine, and how do reaction conditions influence yield and purity?
- Synthesis Methods :
- Catalytic Hydrogenation : Reduction of quinoline derivatives using Pd/C under H₂ at room temperature and atmospheric pressure selectively yields tetrahydroquinoline intermediates. Subsequent alkylation with ethyl bromide in the presence of NaH introduces the N-ethyl group .
- Reductive Amination : A ketone precursor (e.g., 5,6,7,8-tetrahydroquinolin-8-one) reacts with ethylamine and sodium triacetoxyborohydride (STAB) in dichloroethane, achieving moderate yields (40–60%) .
- Optimization : Continuous flow reactors improve scalability and reproducibility in industrial settings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
